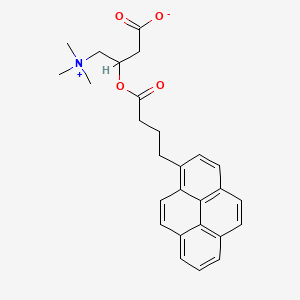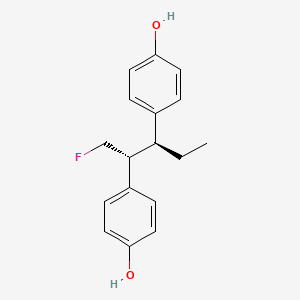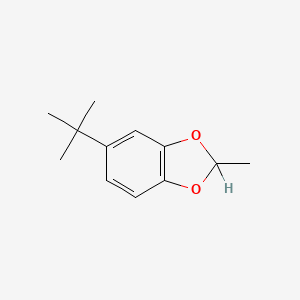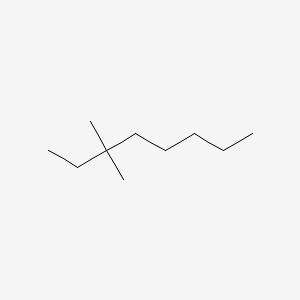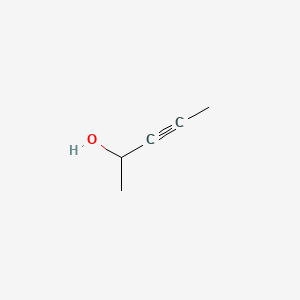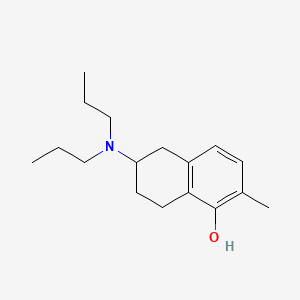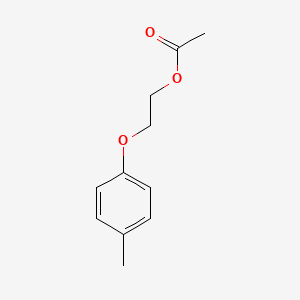
2-(p-Tolyloxy)ethyl acetate
概要
説明
2-(p-Tolyloxy)ethyl acetate, also known as PTAG, is a colorless to pale yellow liquid that is used as a solvent in various research and industry applications. It has a linear formula of CH3C6H4OCH2CO2C2H5 .
Synthesis Analysis
The dimeric and trimeric 2-(p-Tolyloxy)ethyl acetate-formaldehyde polymer model compounds and the halogenated compound of the dimer were synthesized . The synthesis involved the reaction of 2-(p-Tolyloxy)ethyl acetate with formaldehyde in acidic media .Molecular Structure Analysis
The molecular formula of 2-(p-Tolyloxy)ethyl acetate is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
The dimeric and trimeric 2-(p-Tolyloxy)ethyl acetate-formaldehyde polymer model compounds and the halogenated compound of the dimer were synthesized . This suggests that 2-(p-Tolyloxy)ethyl acetate can undergo polymerization reactions with formaldehyde.Physical And Chemical Properties Analysis
2-(p-Tolyloxy)ethyl acetate has a refractive index n20/D of 1.502 (lit.) and a density of 1.078 g/mL at 25 °C (lit.) . It has a boiling point of 271.2±15.0 °C at 760 mmHg . It has 3 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .科学的研究の応用
Synthesis of Therapeutic Oligonucleotides
4-(2-Acetoxyethoxy)toluene: plays a crucial role in the synthesis of therapeutic oligonucleotides, particularly RNA. The chemical synthesis of RNA involves protecting groups for the 2′-hydroxyl group, and compounds like 4-(2-Acetoxyethoxy)toluene are essential in this process . This has significant implications for gene therapy and the development of RNA-based treatments.
Dermatology and Cosmetic Applications
In dermatology research, 4-(2-Acetoxyethoxy)toluene has been utilized as a model compound. Its non-toxic and non-irritating properties make it suitable for skin applications, and it has been deemed safe for use in cosmetics . This compound’s safety profile is beneficial for developing skin-friendly cosmetic products.
Production of Esters and Carboxylic Acid Esters
The compound is also used in the production of esters and carboxylic acid esters. These are fundamental building blocks in organic chemistry and are used to create a variety of chemical structures, which are then applied in different scientific fields .
Solvent for Chemical Reactions
4-(2-Acetoxyethoxy)toluene: is an effective solvent for certain chemical reactions. It has been specifically mentioned as a solvent for formaldehyde and propionate, which are common reagents in organic synthesis . The choice of solvent can significantly affect the outcome of a reaction, making this application quite important.
Chemical Synthesis of Modified RNA
The compound is involved in the chemical synthesis of modified RNA, which includes small interfering RNA (siRNA), microRNA, and other short-length RNAs. These modified RNAs have potential functionalities in gene regulation and therapy .
Catalytic Oxidation Processes
While not directly mentioned in the context of 4-(2-Acetoxyethoxy)toluene , catalytic oxidation is a critical process in environmental science. Compounds structurally related to 4-(2-Acetoxyethoxy)toluene are often used in the synthesis of catalysts for the oxidation of organic compounds like toluene . This application is vital for pollution control and environmental remediation efforts.
Safety and Hazards
Ethyl acetate, a related compound, is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
作用機序
Target of Action
It has been used as a model compound for dermatology studies , suggesting that it may interact with skin cells or associated proteins.
Mode of Action
It is known to be a dimeric, acidic compound . It’s possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions common to acidic compounds.
Biochemical Pathways
It has been used in the production of esters, carboxylic acid esters, and other compounds with similar structures , suggesting that it may be involved in esterification reactions or other related biochemical pathways.
Pharmacokinetics
It is known to be a liquid at room temperature with a boiling point of 94°c , which could influence its absorption and distribution.
Action Environment
As a liquid compound with a boiling point of 94°c , its stability and efficacy could be influenced by temperature and other environmental conditions.
特性
IUPAC Name |
2-(4-methylphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863949 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)ethyl acetate | |
CAS RN |
6807-11-0 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde?
A1: Synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde allows researchers to study the reactivity and characteristics of the molecule in a simplified system [, ]. These smaller, well-defined structures provide valuable insights into the polymerization process and the properties of the resulting polymers. By understanding these fundamental aspects, researchers can potentially tailor the properties of the polymers for specific applications.
Q2: How are the dimeric and trimeric 2-(p-Tolyloxy)ethyl acetate-formaldehyde model compounds synthesized?
A2: The synthesis of the dimer, 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate, involves reacting 2-(p-Tolyloxy)ethyl acetate with formaldehyde under acidic conditions [, ]. This reaction results in a methylene bridge connecting two units of the starting compound. The trimeric model compound, 2-[2,6-bis(2-acetoxyethoxy-5-methylbenzyl)-4-methylphenoxy]ethyl acetate, is synthesized through a multi-step process using 2,6-bis(2-hydroxy-5-methylbenzyl)-4-methylphenol as a precursor [, ].
Q3: What are the potential applications of studying the reaction rates of 2-(p-Tolyloxy)ethyl acetate-formaldehyde condensates with formaldehyde?
A3: Understanding the reaction rates of these condensates with formaldehyde can be valuable for controlling and optimizing the polymerization process []. This knowledge can help predict reaction times, optimize reaction conditions (temperature, catalyst concentration, etc.), and ultimately tailor the properties of the resulting polymers.
Q4: Are there any known safety concerns related to 2-(p-Tolyloxy)ethyl acetate?
A4: While the provided research focuses on the chemical synthesis and reactivity of 2-(p-Tolyloxy)ethyl acetate, a separate study reviews its use as a fragrance material []. This suggests potential exposure pathways and highlights the need for understanding the safety profile of the compound, particularly in consumer products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



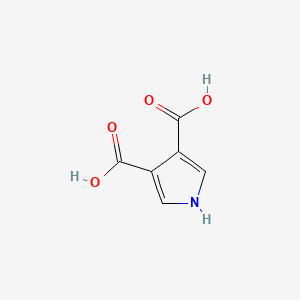
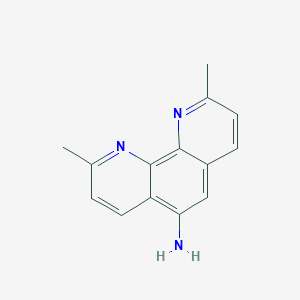

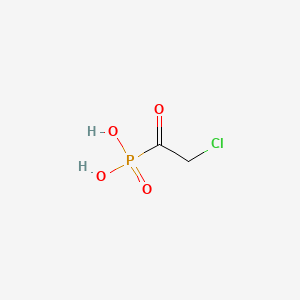
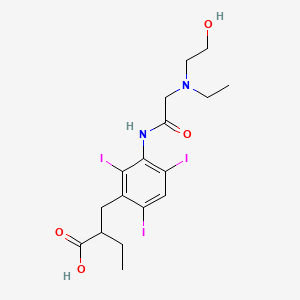
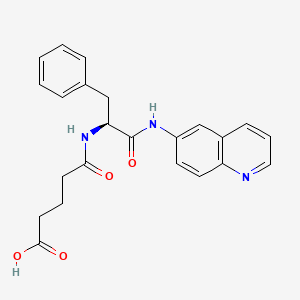
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
